molecular formula C22H24F2N4O5 B4019260 4-(2-fluoro-5-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}-4-nitrophenyl)morpholine

4-(2-fluoro-5-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}-4-nitrophenyl)morpholine

Cat. No. B4019260
M. Wt: 462.4 g/mol
InChI Key: DNEFKGUJZZYNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research on compounds involving morpholine and piperazine moieties often targets their potential applications in medicinal chemistry due to their biological activities. The synthesis and characterization of such compounds, including those with nitrophenyl and fluorophenoxy groups, provide insights into their molecular structure, chemical reactions, and various physical and chemical properties.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions, including nitration, alkylation, and coupling reactions. For instance, Sorger et al. (2009) described the synthesis of a fluorine-18-labeled derivative for neuroimaging, indicating the intricate steps necessary for introducing specific functional groups and isotopes (Sorger et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds often reveals a complex arrangement of rings and substituents, contributing to their biological activity. Aydinli et al. (2010) and Prasad et al. (2018) provided detailed crystal structure analyses, highlighting the significance of conformational arrangements in determining molecular interactions (Aydınli et al., 2010); (Prasad et al., 2018).

Chemical Reactions and Properties

The reactivity of such compounds can vary significantly based on their functional groups. For example, reactions involving the nitro group or the morpholine and piperazine rings can lead to various chemical transformations, essential for synthesizing derivatives with desired biological activities. The work by Korotaev et al. (2015) on the addition of enamines to nitrochromenes illustrates the type of chemical reactivity studies conducted on similar compounds (Korotaev et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Studies by Aydinli et al. (2010) and others on the crystal structures provide essential data on the physical characteristics, including conformational preferences and intermolecular interactions (Aydınli et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interactions with biological targets, are fundamental for the application of these compounds in drug design and other areas. The synthesis and biological activity screening of compounds by Mamatha S.V. et al. (2019) highlight the ongoing efforts to explore the chemical properties and potential applications of such molecules (Mamatha S.V. et al., 2019).

properties

IUPAC Name

1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O5/c23-16-3-1-2-4-21(16)33-15-22(29)27-7-5-25(6-8-27)19-14-18(26-9-11-32-12-10-26)17(24)13-20(19)28(30)31/h1-4,13-14H,5-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEFKGUJZZYNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-fluoro-5-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}-4-nitrophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-fluoro-5-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}-4-nitrophenyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2-fluoro-5-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}-4-nitrophenyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2-fluoro-5-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}-4-nitrophenyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2-fluoro-5-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}-4-nitrophenyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2-fluoro-5-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}-4-nitrophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.